molecular formula C12H21N5O2 B3015070 tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate CAS No. 1401222-55-6

tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate

Cat. No. B3015070
CAS RN: 1401222-55-6
M. Wt: 267.333
InChI Key: LJSFKBVHYJBQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1401222-55-6 . It has a molecular weight of 267.33 . The compound is typically stored at 4 degrees Celsius and is available in powder form .


Molecular Structure Analysis

The InChI Code of the compound is 1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-4-16(5-7-17)10-8-9(13)14-15-10/h8H,4-7H2,1-3H3,(H3,13,14,15) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

Antibiotic Synthesis

This compound serves as an important intermediate in the synthesis of ceftolozane , a fifth-generation cephalosporin antibiotic . Ceftolozane exhibits a broad antibacterial spectrum, potent activity against Gram-positive and Gram-negative bacteria, and is particularly effective against Pseudomonas aeruginosa.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. It has been tested against various bacterial strains such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa to determine its efficacy as an antimicrobial agent .

Chemical Synthesis of Natural Products

The compound is used as a precursor in the synthesis of biologically active natural products. Its versatility in chemical reactions makes it a valuable starting point for synthesizing complex molecules found in nature .

properties

IUPAC Name

tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O2/c1-12(2,3)19-11(18)17-6-4-16(5-7-17)10-8-9(13)14-15-10/h8H,4-7H2,1-3H3,(H3,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSFKBVHYJBQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NNC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of (Z)-tert-butyl 4-(2-cyano-1-(methylthio)vinyl)piperazine-1-carboxylate (5.94 g, 20.9 mmol) and hydrazine monohydrate (4.5 mL) in EtOH (50 mL) was heated to reflux for 14 hours. After cooling to room temperature, the reaction mixture was concentrated. The residue was purified by column chromatography, eluting with 0-10% MeOH/CH2Cl2 to give tert-butyl 4-(5-amino-1H-pyrazol-3-yl)piperazine-1-carboxylate.
Quantity
5.94 g
Type
reactant
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

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